molecular formula C13H17BrN2O2 B13865039 Tert-butyl (5-bromopyridin-2-yl)cyclopropylcarbamate

Tert-butyl (5-bromopyridin-2-yl)cyclopropylcarbamate

Cat. No.: B13865039
M. Wt: 313.19 g/mol
InChI Key: WTIDBCKCCPEFOK-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate: is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate typically involves the reaction of 5-bromopyridine-2-amine with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 5-bromopyridine-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(5-bromopyridin-2-yl)carbamate.

    Step 2: The intermediate product is then reacted with cyclopropylamine to yield tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield an aminopyridine derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent used.

    Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may be involved in the development of new drugs or probes for studying biological processes.

Medicine: The compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
  • tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Comparison: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16(10-5-6-10)11-7-4-9(14)8-15-11/h4,7-8,10H,5-6H2,1-3H3

InChI Key

WTIDBCKCCPEFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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